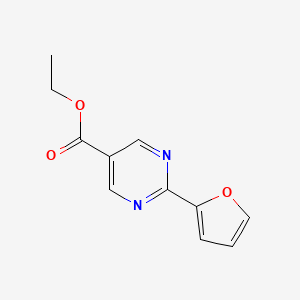

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that contains both furan and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and can be performed in a one-pot manner .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Dihydropyrimidine derivatives.

Substitution: Pyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Neuroprotection: Inhibits endoplasmic reticulum stress and apoptosis pathways, reducing neuronal cell death.

Anti-inflammatory: Inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.

Anticancer: Induces apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate can be compared with other similar compounds such as:

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with additional methoxymethyl and methyl groups.

Triazole-pyrimidine hybrids: Contain both triazole and pyrimidine rings, showing potential neuroprotective and anti-inflammatory properties.

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Biological Activity

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate is an intriguing compound within the realm of medicinal chemistry, primarily due to its potential biological activities. This compound features a pyrimidine ring substituted with a furan moiety and an ethyl ester group, which contributes to its diverse pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine core, which is a six-membered heterocyclic structure containing nitrogen atoms, along with a furan ring that is a five-membered aromatic ring containing oxygen. The synthesis of this compound can be achieved through various methods, typically involving the reaction of ethyl acetoacetate with furan derivatives and urea under reflux conditions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in combating oxidative stress-related diseases by neutralizing free radicals. Studies have demonstrated that derivatives of this compound can inhibit lipid peroxidation and enhance thiol-peroxidase activity, suggesting a protective effect against cellular damage .

Antimicrobial Activity

In addition to its antioxidant properties, this compound has shown promising antimicrobial activity. Compounds structurally related to it have been evaluated for their efficacy against various bacterial strains. The presence of the furan moiety appears to enhance the antimicrobial properties of the pyrimidine scaffold.

Anticancer Potential

Recent studies have pointed towards the anticancer potential of this compound. For instance, derivatives have been tested against renal carcinoma cell lines, demonstrating moderate cytotoxic effects and the ability to induce apoptosis in cancer cells. This suggests that this compound could serve as a lead compound for developing new anticancer agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrimidine with furan moiety | Antioxidant, Antimicrobial, Anticancer |

| Ethyl 4-(furan-2-YL)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains thioxo group | Antioxidant properties |

| Ethyl 4-(methoxymethyl)furan-2-YL-pyrimidine | Contains methoxymethyl substituent | Potential anticancer properties |

This comparison illustrates how variations in functional groups influence the biological activities of these compounds.

Case Studies and Research Findings

- Antioxidant Evaluation : A study evaluated various Biginelli-type pyrimidines for their antioxidant capabilities. This compound derivatives were found to effectively terminate cumene oxidation chains by reacting with cumylperoxy radicals .

- Anticancer Activity : In vitro studies on renal carcinoma cell lines revealed that certain derivatives exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents. The mechanisms involved included cell cycle arrest and induction of apoptosis in treated cells .

- Mechanistic Insights : Further investigations into the mechanism of action have suggested that these compounds may interact with specific cellular pathways involved in oxidative stress response and cancer progression, highlighting their potential as multi-targeted therapeutics .

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)8-6-12-10(13-7-8)9-4-3-5-16-9/h3-7H,2H2,1H3 |

InChI Key |

WWVVRFCHNVNHRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.